molecular formula C23H24N2O2S2 B2901094 2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-69-0

2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2901094
CAS No.: 686772-69-0
M. Wt: 424.58
InChI Key: FHVYSAUVORDLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a 4-ethoxyphenyl group at the 3-position and a (2,5-dimethylbenzyl)thio ether side chain at the 2-position, modifications that are commonly explored to optimize interactions with biological targets and fine-tune pharmacokinetic properties. While the specific biological profile of this exact analog requires further empirical characterization, molecules within this structural class have been widely reported as key intermediates and core structures for the development of pharmacological agents with a range of potential activities. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for in vitro screening against various enzyme systems and cellular assays. Thienopyrimidine derivatives are known to be investigated for their potential to interact with various enzymatic targets, and the strategic substitution on the core structure can influence its binding affinity and selectivity. This product is intended for research purposes by qualified laboratory personnel only. All statements and technical information are provided for informational purposes and are not intended to suggest human or veterinary applications. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S2/c1-4-27-19-9-7-18(8-10-19)25-22(26)21-20(11-12-28-21)24-23(25)29-14-17-13-15(2)5-6-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVYSAUVORDLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis

Cyclization with Formamide

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of aminothiophene precursors with formamide. For example, heating 4-amino-5-cyano-2-phenylamino-thiophene-3-carboxamide derivatives with excess formamide at 160°C induces cyclization to form the pyrimidine ring. This method achieves yields of 60–75% for analogous structures.

Reaction Conditions

  • Temperature : 160°C
  • Solvent : Formamide (neat)
  • Time : 2–3 hours

The reaction proceeds through intramolecular cyclization, where the amino group attacks the carbonyl carbon of formamide, followed by dehydration to form the pyrimidin-4(3H)-one ring.

Four-Component Catalytic Synthesis

A green, one-pot synthesis route for thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction of ketones, ethyl cyanoacetate, sulfur (S₈), and formamide. While this method was initially developed for thieno[2,3-d]pyrimidines, it can be adapted for the [3,2-d] isomer by modifying the ketone precursor.

Key Advantages

  • Step economy : Eliminates intermediate purification.
  • Yield : 76–97% for analogous compounds.

Functionalization of the Thienopyrimidine Core

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

SNAr Reaction

Using 4-ethoxyiodobenzene and a thienopyrimidine precursor bearing a leaving group (e.g., chloride) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) facilitates substitution.

Typical Conditions

  • Temperature : 80–100°C
  • Catalyst : None required
  • Yield : 65–80% (estimated from analogous reactions).

Attachment of the 2,5-Dimethylbenzylthio Group

The thioether linkage is installed via a nucleophilic substitution reaction between a thiolate intermediate and 2,5-dimethylbenzyl bromide.

Procedure

  • Generate thiolate by deprotonating 2-mercaptothienopyrimidine with NaH.
  • React with 2,5-dimethylbenzyl bromide in THF at 0°C to room temperature.
  • Purify via column chromatography.

Yield : 70–85% (based on similar thioether formations).

Integrated Synthetic Pathways

Sequential Cyclization and Functionalization

A representative pathway for the target compound involves:

  • Cyclization : Synthesize 3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one via formamide cyclization.
  • Thiolation : Introduce a mercapto group at position 2 using phosphorus pentasulfide (P₂S₅) in pyridine.
  • Alkylation : React with 2,5-dimethylbenzyl bromide to form the thioether.

Overall Yield : ~50–60% (estimated from multi-step yields).

Alternative Route: Tetrazole Intermediate

A less common approach involves forming a tetrazole intermediate for subsequent cyclization:

  • Synthesize tetrazole from cyano-substituted thiophene using triethyl orthoformate and sodium azide.
  • Convert to hydrazide intermediates via hydrazine treatment.
  • Cyclize under basic conditions to form the pyrimidine ring.

Yield : ~40–50% (lower due to intermediate instability).

Comparative Analysis of Methods

Method Key Steps Conditions Yield (%) Advantages Limitations
Formamide Cyclization Cyclization + SNAr 160°C, neat formamide 60–75 High regioselectivity High temperature required
Four-Component One-pot synthesis Catalytic, 80°C 76–97 Step economy, green chemistry Limited substrate flexibility
Tetrazole Route Intermediate cyclization Refluxing ethanol 40–50 Novel pathway Low yield, multi-step

Optimization Strategies

Solvent and Catalyst Screening

  • Solvents : DMF and DMAc improve solubility of aromatic intermediates.
  • Catalysts : CuI or Pd(PPh₃)₄ enhances coupling reactions for ethoxyphenyl introduction.

Temperature Control

Lowering cyclization temperatures to 120–140°C with microwave assistance reduces decomposition.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Minimize thermal degradation during cyclization.
  • Automated Purification : Flash chromatography systems improve throughput for thioether steps.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thienopyrimidines.

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Position) Melting Point (°C) LogP* Synthetic Yield Key Structural Differences Reference
2-((2,5-Dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2,5-dimethylbenzylthio (C2); 4-ethoxyphenyl (C3) Not reported ~3.8 (est.) Not reported Ethoxy group at C3; dihydrothieno ring N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) 3-methoxyphenyl (C2, C6) 241–243 ~2.9 61% Methoxy groups at C2 and C6; no thioether
3-Methyl-2-(3-fluoropyridin-2-yl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one 3-fluoropyridin-2-yl (C2); CF3 (C6) Not reported ~3.2 48% Trifluoromethyl group; pyridine substitution
3-(3,5-Dimethoxybenzyl)-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one (4) 3,5-dimethoxybenzyl (C3); thioxo (C2) Not reported ~2.5 36% Thioxo (C=S) instead of thioether (C-S-C)
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (4) Varied aldehydes (C2); tetrahydrobenzo ring Not reported ~3.0 70–85% Fused tetrahydrobenzo ring; no ethoxy group

Key Observations :

  • Lipophilicity : The target compound’s 4-ethoxyphenyl group likely increases LogP compared to methoxy-substituted analogs (e.g., 12a).
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 12a) exhibit higher melting points (>240°C) due to hydrogen bonding capacity, whereas ethoxy groups may reduce crystallinity.
  • Synthetic Complexity : Thioether formation (as in the target compound) typically requires harsher conditions (e.g., refluxing with KOH or thiourea) compared to methoxy or methyl substitutions.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioether position .
  • Temperature control : Cyclization reactions often require reflux (~100–120°C) for 6–12 hours to complete ring formation .
  • Catalysts : Use of catalytic bases (e.g., piperidine) accelerates thioether bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, while recrystallization in ethanol improves final purity .

Basic: What spectroscopic methods are critical for confirming the structure and purity of this compound?

Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thienopyrimidine core carbons at δ 150–160 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 454.12) .
  • IR spectroscopy : Stretching frequencies for C=S (1050–1150 cm1^{-1}) and carbonyl (C=O, 1650–1700 cm1^{-1}) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Dose-response curves : Analyze EC50_{50} values across studies to identify outliers caused by solvent effects (e.g., DMSO interference) .
  • Computational validation : Molecular docking (AutoDock Vina) against targets like tyrosine kinases or COX-2 reconciles activity disparities by comparing binding affinities .

Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

Answer:

  • Substituent modulation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
  • Bioisosteric replacement : Substitute the thioether with sulfone (-SO2_2-) to enhance solubility and reduce oxidation susceptibility .
  • Prodrug approaches : Esterify the ethoxy group to a phosphate prodrug for increased oral bioavailability .

Advanced: How can researchers validate the mechanism of action for this compound in inflammatory pathways?

Answer:

  • In vitro assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Kinase profiling : Use a kinase inhibition panel (e.g., Eurofins) to identify targets like JAK2 or p38 MAPK .
  • Gene expression analysis : RNA-seq or qPCR quantifies downstream mediators (e.g., NF-κB) .

Basic: What are the key stability challenges during storage, and how can they be mitigated?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thienopyrimidine core .
  • Hydrolysis : Avoid aqueous buffers (pH > 8) to protect the thioether and ester groups .
  • Oxidation : Add antioxidants (e.g., BHT) to solid formulations to inhibit sulfoxide formation .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • QSAR modeling : Use Gaussian or Schrödinger to correlate substituent electronegativity with activity .
  • MD simulations : Analyze ligand-receptor complex stability (e.g., GROMACS) over 100 ns to prioritize derivatives .
  • ADMET prediction : SwissADME predicts logP (<5) and CYP450 interactions to filter candidates .

Advanced: What experimental designs address batch-to-batch variability in biological assays?

Answer:

  • Randomized block design : Assign compound batches to assay plates with controls to minimize positional bias .
  • Stability-indicating HPLC : Monitor degradation products (e.g., column: C18, gradient: acetonitrile/water) before assays .
  • Interlab validation : Collaborate with multiple labs to standardize protocols and statistical thresholds (e.g., p < 0.01) .

Basic: Which synthetic intermediates require stringent impurity profiling?

Answer:

  • Thioether precursor : Monitor residual thiols (e.g., via Ellman’s assay) to avoid side reactions .
  • Cyclization intermediates : HPLC quantifies unreacted amines (retention time ~8–10 min) .
  • By-products : GC-MS detects alkyl halides from substitution reactions .

Advanced: How can researchers leverage crystallography to optimize binding interactions?

Answer:

  • Co-crystallization : Soak crystals with target proteins (e.g., COX-2) and resolve structures via X-ray diffraction (2.0–2.5 Å) .
  • Electron density maps : Refine ligand poses (PHENIX) to identify critical H-bonds (e.g., with Ser530) .
  • Fragment replacement : Substitute the 2,5-dimethylbenzyl group with bulkier moieties to fill hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.